Journal Name:Journal of CO2 Utilization
Journal ISSN:2212-9820
IF:8.321
Journal Website:http://www.journals.elsevier.com/journal-of-co2-utilization/
Year of Origin:0
Publisher:Elsevier BV
Number of Articles Per Year:281
Publishing Cycle:
OA or Not:Not
Journal of CO2 Utilization ( IF 8.321 ) Pub Date: , DOI:
10.1039/C8EW90027B
The first page of this article is displayed as the abstract.
Journal of CO2 Utilization ( IF 8.321 ) Pub Date: , DOI:
10.1039/C8EW90035C
The first page of this article is displayed as the abstract.
Journal of CO2 Utilization ( IF 8.321 ) Pub Date: 2018-08-03 , DOI:
10.1039/C8EW00202A
The decomposition of diuron and monuron, widely used phenylurea pesticides, via UV-induced photolysis (UV254nm), ozonation (O3), their combination (UV254nm/O3) and heterogeneous photocatalysis (TiO2/UV) were investigated and compared. The UV254nm/O3 and TiO2/UV methods proved to be effective from the aspects of both the transformation and the mineralization. The transformation rates changed in the order: O3 ≪ TiO2/UV < UV254nm < UV254nm/O3. Comparing the electric energy per order (EcEO) values calculated for the transformation, the most efficient method was UV254nm/O3. However, the lowest ETOCEO value calculated for the mineralization was obtained using TiO2/UV. Identification of the aromatic intermediates revealed that the first step in the decomposition involves transformation of the aliphatic chain, in parallel with dechlorination and hydroxylation of the aromatic ring. The amount and quality of the intermediates formed depends strongly on the method applied. Matrices such as natural waters (from the River Tisza and thermal water from Kistelek) and inorganic salts exert significant effect on the transformation rates only in the case of TiO2/UV. Humic acids behave as “light filter” and consequently decrease the rate of photoinitiated transformation using UV254nm and UV254nm/O3 methods, whereas they slightly enhance the effect of ozonation, most likely because humic acids and/or their intermediates promote the decomposition of ozone and increase the radical concentration. Regarding this parameter, the most sensitive method was heterogeneous photocatalysis, most likely because the well adsorbed humic acid strongly inhibits the formation of hydroxyl radical.
Journal of CO2 Utilization ( IF 8.321 ) Pub Date: 2020-03-09 , DOI:
10.1039/C9EW01014A
Sulfide can be used as a complementary electron donor to enhance the denitrification efficiency when organic carbon is insufficient to reduce nitrate. However, sulfide is toxic to denitrifiers and may significantly reduce the denitrification efficiency. In this study, Thauera, well-known facultative denitrifiers, were successfully enriched in denitrifying sludge that was adapted to sulfide. The effects of sulfide on heterotrophic and autotrophic denitrification (mixotrophic denitrification) by the Thauera-dominated denitrifying sludge were investigated. The sludge was tolerant to the sulfide effects, and performed stably in mixotrophic nitrate reduction at a sulfide concentration of up to 72 mg S per L. The nitrate reduction rate reached 62.3 mg N per g VSS h−1. However, the nitrite reduction capacity of the sludge was low (up to 23.6 mg N per g VSS h−1). As a comparison, nitrate and nitrite reduction by the heterotrophic denitrifying sludge was significantly inhibited by sulfide, with 70% reduction. The sulfide inhibition of the denitrifying sludge was likely due to the toxicity of molecular hydrogen sulfide (H2Saq), because the inhibitory effects decreased at higher pH. Using a modified two-step denitrification model, the inhibitory effects of H2Saq on mixotrophic nitrate and nitrite reduction were well simulated. Cultivation of Thauera-dominated denitrifying sludge can improve nitrate reduction with sulfide effects, but nitrite accumulation should be considered when using sulfide as a complementary electron donor to treat wastewater with a low C/N ratio.
Journal of CO2 Utilization ( IF 8.321 ) Pub Date: 2016-06-20 , DOI:
10.1039/C6EW00098C
Microbial fuel cell (MFC) cathodes must have high performance and be resistant to water leakage. Hydrophobic poly(vinylidene fluoride) (PVDF) membranes have shown great advantages in providing a waterproof diffusion layer for MFCs and reducing the cathode costs. However, previous approaches have lacked a method to integrate the diffusion layer into the cathode structure. Here, a hot pressing was used to bind the PVDF diffusion layer onto the air side of the activated carbon cathode, and additional catalyst layers were added to improve performance. Cathodes pressed at 60 °C produced a 16% higher maximum power density of 1630 ± 10 mW m−2 than non-pressed controls (1400 ± 7 mW m−2). Cathode performance was further increased to 1850 ± 90 mW m−2 by catalyst stacking, through the addition of an extra catalyst layer (CL), which better utilized the available surface area of the stainless steel mesh (SS) current collector. The use of one stainless steel current collector and two catalyst layers (SS/2CLs) produced more positive cathode potentials compared to other designs (SS/CL or 2SS/2CL). Low material costs and high power production for MFCs using these cathodes could enable more cost effective power production using MFCs.
Journal of CO2 Utilization ( IF 8.321 ) Pub Date: 2018-12-11 , DOI:
10.1039/C8EW00799C
Free ammonia has recently been considered as a strong biocidal agent that has many benefits in wastewater treatment. Conventionally, hauling landfill leachate that contains a high-level of ammonia and organics to offsite domestic wastewater treatment plants is a way to achieve pollutant removal. Based on this, blending the leachate with adequate activated sludge (called “sludge contact”) can facilitate high-level free ammonia exposure. This study aims to investigate the effect of the sludge contact on domestic wastewater treatment. Three different co-treated levels, namely, 1%, 3% and 5% volumetric ratios of leachate to domestic wastewater, were tested with a long-term lab-scale reactor operation. Nitrogen and phosphorus removal performance, excess sludge production, and microbial community shifts were analysed during the stable operation. The results showed that co-treatment through the sludge contact significantly hurt nitrification yet had a negligible effect on denitrification and even enhanced the bio-P removal process. Analyses of the microbial community confirmed the disappearance of autotrophic nitrifying bacteria and the prevalence of denitrifiers and phosphorus accumulating organisms. Furthermore, the excess sludge yield could be reduced by 20–48% due to the added sludge contact unit.
Journal of CO2 Utilization ( IF 8.321 ) Pub Date: 2019-06-26 , DOI:
10.1039/C9EW00286C
Society's increasing use of chemicals poses a challenge for drinking water producers. Accepted concentrations for per- and polyfluoroalkyl substances (PFASs) in finished water are lower than ever before with new regulations often enacted based on findings made possible by improved analytical techniques and correspondingly justified health concerns. Nanomembrane filtration removes compounds, including PFASs, based primarily on size-exclusion, however, treatment and/or disposal of PFAS laden membrane concentrate remains a challenge. This study combined feedwater nanofiltration with granular activated carbon (GAC) and anion exchange (AIX) for concentrate treatment. Nanofiltration removed PFAS concentrations on average by 99% including some PFASs with molecular weights smaller than the membrane nominal cutoff of 270 Da, indicating membrane rejection mechanisms additional to size-exclusion. Treatment of raw water and concentrate was compared in column tests. AIX showed up to threefold greater half-time of saturation than GAC, however with a higher rate of decreasing efficiency, while GAC removed approximately 20% of incoming PFAS concentrations consistently after treatment of 15 000 bed volumes (BVs). Overall, GAC and AIX removed 2.6-fold and 4.1-fold more PFAS mass per adsorbent volume from the concentrated retentate than from raw water indicating that the combination of nanofiltration with GAC or AIX increases the efficiency of the adsorbent materials in comparison to only using GAC or AIX filters.
Journal of CO2 Utilization ( IF 8.321 ) Pub Date: 2017-10-11 , DOI:
10.1039/C7EW00298J
The gravity-driven membrane filtration (GDM) process is very suitable for decentralized drinking water or rainwater treatment due to low maintenance (no backwashing, physical flushing and chemical cleaning) and low energy consumption. However, the ultrafiltration process alone seldom satisfies the standard of organics removal. To meet the purpose of water reuse, we applied a powdered activate carbon (PAC) layer and sand layer on the membrane surface of a GDM system to improve the quality of the effluent in this study. In addition, the flux development and fouling layer properties were also systematically investigated. Results show that the presence of a PAC layer enhanced the organics removal by nearly 20%, including the fluorescent organics (such as aromatic proteins, tryptophan proteins and humics) removal. However, the sand layer assisted system did not show any improvement, as observed when compared with the control. With regard to the permeate flux development tendency, the flux could be kept stable in the PAC/GDM system (3.0 L m−2 h−1) and control system (4.5 L m−1 h−1), whereas the flux of the sand/GDM system did not stabilize with the final value of 2.3 L m−2 h−1 on day 55. The reason for the lower stable flux in PAC/GDM system was that PAC acted as a bio-carrier and that a large amount of biomass with higher EPS contents (proteins and polysaccharides) developed on the membrane. The main explanation for the unstable flux in the sand/GDM system was the low porosity of the bio-fouling layer, which significantly increased the hydraulically reversible and cake layer resistances. However, the permeate flux could be restored easily in these systems by simple flushing because hydraulically reversible resistance accounted for large proportions (>90%) of the total filtration resistance.
Journal of CO2 Utilization ( IF 8.321 ) Pub Date: 2020-07-17 , DOI:
10.1039/D0EW00483A
Clean water is vital amid a disaster or disease outbreak-related emergency. This study aimed to evaluate an inventive emergency water treatment (EWT) process with the joint use of ferrate(VI) and ferric salts for production of drinking water in an emergency. Laboratory-scale batch studies were implemented to assess the effects of Fe(VI) : Fe(III) and overall Fe dose on the treatment performance. Results show that the decreasing Fe(VI) : Fe(III) ratio from 2 : 1 to 1 : 1 and 1 : 2 benefited bacterial inactivation, particulate removal, and abatement of aqueous Pb and As, but disfavored Cd alleviation in comparison with ferrate(VI) alone. At Fe(VI) : Fe(III) = 1 : 2, a higher iron dose (1.0–11.0 mg L−1) enhanced the treatment performance. The final pH could be well predicted based on chemical equilibrium calculations collectively governed by the Fe(VI) : Fe(III) ratio, overall Fe dose, initial pH, alkalinity, and atmospheric CO2 concentration. Afterwards, the combined Fe(VI)/Fe(III)-based EWT was examined in an innovative tea bag treatment design (Fe(VI) : Fe(III) = 1 : 2; total Fe = 11.0 mg L−1), which decreased total coliform (1.12 × 105 MPN per 100 mL) and E. coli (3.65 × 104 MPN per 100 mL) to undetectable levels, lowered the turbidity from 2.00 to 0.39 NTU, and reduced Pb, As, and Cd from 141, 48, and 53 μg L−1 to 8, 2, and 13 μg L−1, respectively. The estimated cost of the tea bag design was approximately $0.017 per 10 L of water, more economically competitive than existing EWT products with similar functions. The combined Fe(VI)/Fe(III) treatment represents an innovative, resilient, viable, and affordable EWT approach. Beyond EWT, the modification of ferrate(VI) treatment finds a new pathway to broader application of ferrate(VI) to municipal water treatment.
Journal of CO2 Utilization ( IF 8.321 ) Pub Date: 2021-04-29 , DOI:
10.1039/D1EW00153A
Seawater desalination has become an important tool to attain global water security and sustainability. Among the available technologies, reverse osmosis (RO) has become the golden standard for seawater desalination due to its unparalleled energy efficiency. While RO is already efficient after development for half a century, there remains room for over 50% further reduction in energy consumption that can translate into tens of terawatt hours of potential annual energy saving. However, this significant energy saving cannot be achieved under the conventional paradigm of on-ground RO. In this analysis, we assess the idea of operating RO with open modules several hundred meters below the ocean surface (i.e., the mesopelagic zone). This new process, namely mesopelagic open reverse osmosis (MORO), can potentially push the energy consumption of seawater desalination to its theoretical limit. We first describe the concept of MORO, and then examine both the theoretical potential of energy saving and the practical challenges facing the implementation of MORO. Our analysis provides a theoretical framework for the future development of MORO for more sustainable desalination.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术2区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
18.10 | 19 | Science Citation Index Expanded | Not |
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